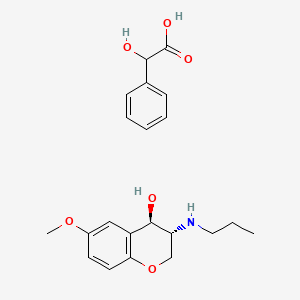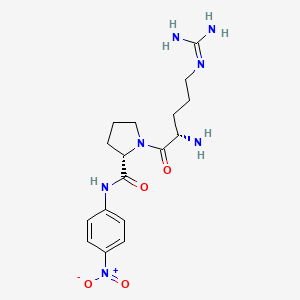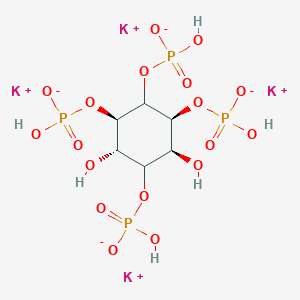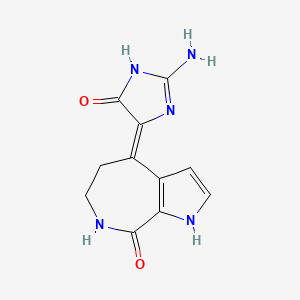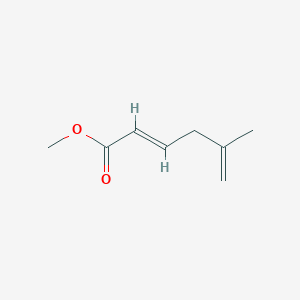
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate, also known as L-THP, is a natural product that has been isolated from various sources, including marine sponges and bacteria. L-THP has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The exact mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is not fully understood. However, studies have suggested that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate exerts its effects through multiple pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have antiviral activity against a number of viruses, including HIV, HCV, and HSV. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a wide range of biological activities, making it useful for studying multiple pathways and diseases. However, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. One area of research involves the development of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate analogs with improved solubility and pharmacokinetic properties. Another area of research involves the identification of the specific targets of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate and the mechanisms by which it exerts its effects. Finally, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate may have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
合成法
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of L-proline with acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of L-proline with methyl vinyl ketone, followed by reduction with sodium borohydride. Both methods yield (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate with high purity and yield.
科学的研究の応用
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the antitumor properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research involves the anti-inflammatory properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
特性
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



